3-Ethylphenyl methylcarbamate
Description
Overview of Carbamate (B1207046) Chemical Class in Scientific Research
Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). wikipedia.org The core structure features a carbamate ester functional group, -NHC(=O)O-, which is an amide-ester hybrid. acs.org This structural motif imparts a notable degree of chemical and proteolytic stability, making carbamates significant subjects of scientific inquiry. acs.orgnih.gov In research, particularly in medicinal chemistry, the carbamate group is widely utilized as a stable surrogate for the more labile peptide bond. nih.govresearchgate.net This stability, combined with an enhanced ability to permeate cell membranes, has made carbamates a key structural element in the design of new molecules. acs.orgnih.gov
The versatility of the carbamate functional group allows for a wide variety of structural modifications by substituting different alkyl or aryl groups at the nitrogen and oxygen termini. researchgate.netscielo.br This adaptability enables researchers to fine-tune the physicochemical and biological properties of carbamate-containing molecules for specific applications. wosjournals.com Beyond medicinal chemistry, carbamates are also integral to the agricultural and polymer industries. acs.org Many commercial insecticides, herbicides, and fungicides are carbamate derivatives. wikipedia.orgresearchgate.net In polymer science, the polyurethane family of plastics is characterized by repeating carbamate linkages. wikipedia.org The synthesis of carbamates is also a subject of extensive research, with various methods developed, including reactions involving isocyanates, chloroformates, or rearrangements like the Hofmann and Curtius reactions. wikipedia.orgscielo.br
Significance of Phenyl Methylcarbamates in Contemporary Chemical Science
Within the broad class of carbamates, phenyl methylcarbamates represent a significant subgroup characterized by a methylcarbamate group attached to a phenyl ring. These compounds are prominent in various fields of chemical science, primarily due to their biological activity. A major area of research for phenyl methylcarbamates is their role as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE). wikipedia.orgnih.gov The inhibition of AChE is a key mechanism for a number of insecticides and has been a therapeutic strategy for neurodegenerative diseases. wikipedia.orgmdpi.com
The structure-activity relationships of substituted phenyl methylcarbamates have been extensively studied to understand how different groups on the phenyl ring influence their inhibitory potency against cholinesterases. nih.gov Research has shown that the type and position of substituents on the phenyl ring—such as alkyl, methoxy, or chloro groups—can significantly alter the compound's toxicity and specificity. nih.gov For example, studies on various substituted phenyl N-methylcarbamates have demonstrated their potential as temporary immobilizing agents for birds, an application relevant to wildlife management and agricultural protection. acs.orgusda.gov Furthermore, phenyl methylcarbamates serve as important chemical intermediates and building blocks in organic synthesis for creating more complex molecules. nih.govresearchgate.net Their stability and reactivity make them useful in developing new compounds with desired properties for pharmaceutical and agricultural applications. solubilityofthings.comsolubilityofthings.com
Research Context and Fundamental Importance of 3-Ethylphenyl Methylcarbamate
This compound, with its specific substitution pattern, is a compound of interest within the family of phenyl methylcarbamates. Its fundamental importance lies in its role as a structural analog and synthetic precursor in medicinal chemistry research. Specifically, the 3-ethylphenyl moiety is a key structural component of the drug Rivastigmine, an acetylcholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. sioc-journal.cnnih.gov
Research into the synthesis of Rivastigmine and related compounds often involves intermediates that are structurally similar to this compound. For instance, a practical synthesis of Rivastigmine starts from 3-ethylphenol (B1664133), which is then converted into a carbamate derivative. sioc-journal.cn One synthetic route involves the creation of 3-ethylphenyl ethyl(methyl)carbamate, a closely related structure, which undergoes further reactions to yield the final active pharmaceutical ingredient. sioc-journal.cngoogle.comgoogleapis.com
The study of this compound itself contributes to the broader understanding of structure-activity relationships among carbamate-based cholinesterase inhibitors. mdpi.comnih.gov By analyzing the properties of this specific isomer, researchers can gather data on how the placement of an ethyl group at the meta-position of the phenyl ring influences the molecule's interaction with biological targets compared to other isomers or analogs. mdpi.com This knowledge is crucial for the rational design of new, more selective, and efficient enzyme inhibitors. While it is sold as a rare chemical for early discovery research, its primary significance is derived from its relationship to more complex, pharmacologically active molecules. sigmaaldrich.com
Chemical Compound Information
| Compound Name | IUPAC Name | Molecular Formula |
| This compound | This compound | C₁₀H₁₃NO₂ |
| Rivastigmine | (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | C₁₄H₂₂N₂O₂ |
| 3-ethylphenol | 3-ethylphenol | C₈H₁₀O |
| 3-ethylphenyl ethyl(methyl)carbamate | 3-ethylphenyl N-ethyl-N-methylcarbamate | C₁₂H₁₇NO₂ |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 4043-23-6 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4043-23-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3-ethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-4-6-9(7-8)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
OVFHLBQEDQHIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC(=O)NC |
Origin of Product |
United States |
Synthesis and Advanced Synthetic Methodologies of 3 Ethylphenyl Methylcarbamate
Established Synthetic Routes for 3-Ethylphenyl Methylcarbamate
The formation of the carbamate (B1207046) ester bond in this compound is typically accomplished through two principal and well-documented synthetic strategies: the condensation of 3-ethylphenol (B1664133) with methyl isocyanate and the reaction of 3-ethylphenol with a methylcarbamoyl chloride.
Phenol-Isocyanate Condensation Approaches for Carbamate Formation
A primary and direct method for synthesizing this compound involves the reaction of 3-ethylphenol with methyl isocyanate. This process is an example of nucleophilic addition of a phenol (B47542) to an isocyanate. The reaction is typically facilitated by a basic catalyst and conducted in an inert organic solvent. google.com
The general reaction is as follows:
3-Ethylphenol + Methyl Isocyanate → this compound
In this reaction, the lone pair of electrons on the phenolic oxygen of 3-ethylphenol attacks the electrophilic carbon atom of the isocyanate group in methyl isocyanate. A subsequent proton transfer results in the formation of the stable carbamate product.
A key industrial process for N-methylcarbamates involves the thermal decomposition of a phenyl-N-methylurethane to generate a methyl isocyanate stream. google.com This in-situ generated or pre-formed methyl isocyanate is then reacted with the appropriate substituted phenol, such as 3-ethylphenol, in a solution containing an inert solvent and a basic catalyst to yield the final N-methylcarbamate (B1258554) product. google.comgoogle.com The reaction temperature is generally maintained between 0°C and 50°C. google.com
Table 1: Key Parameters in Phenol-Isocyanate Condensation for Carbamate Synthesis
| Parameter | Description | Typical Conditions |
|---|---|---|
| Phenolic Precursor | The hydroxyl-containing aromatic compound. | 3-Ethylphenol |
| Isocyanate Reagent | Provides the methylcarbamoyl group. | Methyl Isocyanate (MIC) |
| Catalyst | Facilitates the nucleophilic addition. | Basic catalysts (e.g., tertiary amines) |
| Solvent | An inert medium for the reaction. | Toluene, other hydrocarbons |
| Temperature | Reaction temperature range. | 0°C - 50°C |
Carbamoyl (B1232498) Chloride Reactions with Phenolic Precursors in Carbamate Synthesis
An alternative established route involves the reaction of 3-ethylphenol with a methylcarbamoyl chloride, such as N-methylcarbamoyl chloride. This method is a nucleophilic acyl substitution reaction where the phenoxide ion, generated from the phenol in the presence of a base, acts as the nucleophile.
The reaction proceeds as follows:
3-Ethylphenol + N-Methylcarbamoyl Chloride → this compound + HCl
To drive the reaction to completion, a base is required to neutralize the hydrogen chloride (HCl) byproduct. Common bases used include tertiary amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. googleapis.com The reaction of alcohols or phenols with carbamoyl chlorides leads to the formation of stable carbamate esters. nih.gov This one-pot procedure for synthesizing substituted O-aryl carbamates is noted for being versatile, economical, and efficient. organic-chemistry.orgorganic-chemistry.org For instance, the condensation of a phenolic compound with ethylmethylcarbamoyl chloride has been successfully carried out in the presence of potassium carbonate in acetonitrile (B52724) at elevated temperatures (70-80°C), resulting in good yields. googleapis.com
Table 2: Comparison of Reagents in Carbamoyl Chloride Synthesis
| Reagent | Role | Example |
|---|---|---|
| Phenolic Precursor | Nucleophile source | 3-Ethylphenol |
| Carbamoylating Agent | Electrophilic acyl source | N-Methylcarbamoyl Chloride |
| Base | HCl scavenger/Phenol activator | Potassium Carbonate, Triethylamine |
| Solvent | Reaction medium | Acetonitrile, Toluene |
Catalytic Considerations in Carbamate Synthesis
Catalysis plays a pivotal role in optimizing the synthesis of carbamates by enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions. Both homogeneous and heterogeneous catalysts are employed in these synthetic processes.
Homogeneous Catalysis in Enhancing Carbamate Bond Formation
Homogeneous catalysts, which are soluble in the reaction medium, are effective in promoting carbamate synthesis. Lewis acids and organometallic complexes are common examples. For instance, indium-mediated reactions have gained attention due to their high reactivity and unique properties, including non-toxicity. nih.gov A catalytic amount of indium can efficiently promote the synthesis of carbamates from amines and alkyl chloroformates. nih.gov
In other systems, such as the reductive carbonylation of nitroaromatics to form phenyl carbamates, ruthenium carbonyl complexes like Ru3(CO)12, often in the presence of chelating phosphine (B1218219) ligands, have been used as catalysts. researchgate.net Lead compounds, such as Pb(OAc)2·Pb(OH)2, have also been shown to effectively catalyze the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate. researchgate.net
Heterogeneous Catalytic Systems for Efficient Production
Heterogeneous catalysts offer significant advantages, particularly in industrial applications, due to their ease of separation from the reaction mixture and potential for reuse. These are typically solid materials that provide an active surface for the reaction.
Mesoporous materials, such as Al-containing SBA-15 (AlSBA-15), have demonstrated high catalytic activity for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline. researchgate.net The structured pores and high surface area of these materials contribute to their catalytic efficiency. Another example involves the use of a mixed oxide catalyst, TiO2–Cr2O3/SiO2, for the synthesis of N-substituted carbamates using urea (B33335) as a carbonyl source. rsc.org The acidic and basic sites on the catalyst surface are believed to be crucial for its high activity. rsc.org Such catalysts can often be reused for several cycles without significant loss of performance. rsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to carbamate synthesis aims to reduce the environmental footprint of the manufacturing process. This often involves replacing hazardous reagents, using renewable feedstocks, and improving atom economy.
A major focus has been the replacement of highly toxic phosgene (B1210022) and its derivatives, as well as isocyanates, with safer alternatives. nih.gov Carbon dioxide (CO2) is a particularly attractive substitute as it is a renewable, non-toxic, non-corrosive, and non-flammable C1 source. nih.govrsc.org Syntheses have been developed that utilize CO2, amines, and alcohols to produce carbamates, often under basic catalysis. rsc.org This halogen-free approach starts with readily available and inexpensive reagents. rsc.org
Another green alternative is the use of urea as a carbonyl source, which can be seen as an active form of carbon dioxide and a feasible substitute for phosgene. rsc.org The synthesis of N-substituted carbamates from amines, urea, and alcohols over heterogeneous catalysts represents a more sustainable route. rsc.org These methods align with the goals of green chemistry by minimizing the production of toxic by-products and utilizing safer, more sustainable starting materials. researchgate.net
Table 3: Comparison of Carbonyl Sources in Carbamate Synthesis
| Carbonyl Source | Traditional/Green | Advantages | Disadvantages |
|---|---|---|---|
| Phosgene/Isocyanates | Traditional | Highly reactive, efficient | Extremely toxic, hazardous handling |
| Carbon Dioxide (CO2) | Green | Non-toxic, renewable, abundant | Requires activation, can require high pressure |
| Urea | Green | Safe, solid, easy to handle | Can generate ammonia (B1221849) as a byproduct |
| Dimethyl Carbonate | Green | Low toxicity, biodegradable | Less reactive than phosgene |
Exploration of Non-Phosgene Methodologies
The avoidance of phosgene, a highly toxic and corrosive gas, is a primary goal in modern carbamate synthesis. Research has focused on alternative carbonyl sources that are safer and more environmentally benign.
One of the most promising green alternatives involves the utilization of carbon dioxide (CO₂) as a C1 building block. Various halogen-free methods have been developed to synthesize carbamates from CO₂, amines, and alcohols. rsc.orgresearchgate.net These reactions are often facilitated by basic catalysts and can proceed under mild conditions, sometimes even without dehydrating agents. rsc.org A three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate offers an efficient route to carbamates at mild temperatures. organic-chemistry.orggoogle.com This approach avoids common side reactions such as N-alkylation of the amine. organic-chemistry.org
Another significant non-phosgene strategy is the reaction of amines or phenols with organic carbonates, such as dimethyl carbonate (DMC). For instance, methyl N-phenyl carbamate, a close analogue of this compound, can be synthesized from dimethyl carbonate and N,N′-diphenyl urea under atmospheric pressure, using sodium methoxide (B1231860) as an effective catalyst. rsc.org This method is derived from CO₂, positioning it as a green alternative. rsc.orgopenalex.org
The reaction of anilines with urea and methanol (B129727) represents another phosgene-free pathway. researchgate.net This one-pot synthesis is considered a green reaction route, and catalysts like KNO₃ modified zeolite HY have shown high aniline conversion and selectivity for methyl N-phenyl carbamate. researchgate.net
Transcarbamoylation offers a further alternative. Here, an alcohol reacts with a carbamate donor, such as phenyl carbamate or methyl carbamate, in the presence of a catalyst. organic-chemistry.org This method is valued for its mild reaction conditions and broad functional-group tolerance. organic-chemistry.org Additionally, reagents like 1,1'-Carbonyldiimidazole (B1668759) (CDI) can be used to activate a phenol, which then reacts with an amine to form the carbamate, avoiding the use of carbamoyl halides or isocyanates. google.comgoogle.com
A summary of various non-phosgene methodologies for synthesizing N-aryl carbamates is presented below.
| Method | Carbonyl Source | Reactants | Key Features |
| CO₂ Utilization | Carbon Dioxide | Amine, Alcohol, CO₂ | Halogen-free; uses basic catalysts; mild conditions. rsc.orgresearchgate.net |
| Organic Carbonates | Dimethyl Carbonate | N,N′-diphenyl urea, DMC | Atmospheric pressure; catalyzed by sodium methoxide. rsc.org |
| Urea-based Synthesis | Urea | Aniline, Urea, Methanol | One-pot green route; zeolite catalysts. researchgate.net |
| CDI-mediated | 1,1'-Carbonyldiimidazole | Phenol, CDI, Amine | Avoids toxic isocyanates and carbamoyl halides. google.comgoogle.com |
| Transcarbamoylation | Methyl Carbamate | Alcohol, Methyl Carbamate | Tin-catalyzed; mild conditions; broad functional group tolerance. organic-chemistry.org |
Solvent Engineering and Reaction Optimization for Sustainability
The principles of green chemistry emphasize not only the avoidance of toxic reagents but also the reduction or elimination of hazardous solvents and the optimization of reaction conditions to save energy. nih.gov
Solvent Engineering has played a pivotal role in developing more sustainable carbamate synthesis processes.
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have been used as both catalysts and solvents. They can facilitate the reaction of amines with CO₂ and subsequent alkylation. organic-chemistry.org Their negligible vapor pressure reduces air pollution and exposure risks.
Deep Eutectic Solvents (DESs): Utilized as effective media for carbamate synthesis, DESs are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. acs.org They are often biodegradable and have low toxicity.
Supercritical Carbon Dioxide (scCO₂): In some processes, CO₂ can serve as both a reactant and the solvent. Using scCO₂ can simplify product separation and purification, as it reverts to a gas when the pressure is released. acs.orgnih.gov
Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green chemistry approach. An environmentally friendly protocol for synthesizing primary carbamates from sodium cyanate (B1221674), a phenol/alcohol, and trichloroacetic acid has been developed under solvent-free conditions, resulting in high yield and purity. bohrium.com
Reaction Optimization is crucial for enhancing the efficiency and sustainability of the synthesis. Key parameters that are often optimized include:
Catalyst Selection: The choice of catalyst is critical. For CO₂-based syntheses, basic catalysts are common. rsc.org In other routes, metal-based catalysts or organocatalysts are employed to improve reaction rates and selectivity. researchgate.net
Temperature and Pressure: Many modern methods aim to operate under mild conditions (lower temperature and atmospheric pressure) to reduce energy consumption. rsc.org For example, the synthesis of methyl N-phenyl carbamate from DMC can be achieved at atmospheric pressure. rsc.org
Molar Ratios: Adjusting the ratio of reactants is essential to maximize the yield of the desired carbamate and minimize the formation of byproducts.
Reaction Time: Optimizing reaction time ensures complete conversion while preventing product degradation or the formation of impurities from side reactions. Continuous flow processes can significantly decrease the reaction time required for CO₂-based carbamate synthesis. nih.gov
Polyethylene glycol (PEG) has also been used as a promoter in carbamate synthesis, effectively suppressing the formation of undesired byproducts under mild conditions. acs.orgnih.gov
Synthesis of Structurally Related Carbamate Derivatives and Intermediates
The synthetic methodologies discussed can be applied to a wide range of substituted phenyl methylcarbamates, which often serve as important intermediates in the pharmaceutical and agrochemical industries.
Pathways to Substituted Phenyl Methylcarbamate Analogues
The synthesis of substituted phenyl methylcarbamate analogues generally follows two main strategies: reaction of a substituted phenol with a methylcarbamoylating agent or reaction of a substituted aniline with a methyl chloroformate or similar reagent.
From Substituted Phenols: A common and direct method involves the reaction of a substituted phenol with methyl isocyanate or methylcarbamoyl chloride in the presence of a base. For example, 3-methylphenyl methylcarbamate and 3,4-dimethylphenyl methylcarbamate have been prepared by reacting the corresponding substituted phenols (3-methylphenol and 3,4-dimethylphenol) with phosgene and methylamine (B109427). google.com While this specific example uses phosgene, the principle can be adapted to non-phosgene methods where a methylcarbamoylating agent is generated in situ or used directly.
The synthesis of Rivastigmine, (S)-N-Ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, provides a well-documented example for a more complex substituted phenyl carbamate. One route involves the reaction of (S)-3-[1-(dimethylamino)ethyl]phenol with ethylmethylcarbamoyl chloride. google.com Alternative, non-phosgene approaches for Rivastigmine involve activating the phenol with 1,1'-carbonyldiimidazole (CDI) followed by reaction with N-ethylmethylamine. google.comgoogle.com
From Substituted Anilines: Substituted anilines can be converted to the corresponding phenyl methylcarbamates through reaction with methyl chloroformate or via a C-N coupling reaction with a methyl carbamate source. thieme-connect.com For instance, various methyl (substituted-phenyl)carbamates, such as Methyl (3-chloro-4-methylphenyl)carbamate and Methyl (3-methoxyphenyl)carbamate, have been synthesized from the corresponding anilines. thieme-connect.com
The table below shows examples of synthesized substituted phenyl methylcarbamate analogues.
| Compound Name | Precursor | Reagents | Reference |
| 3-Methylphenyl methylcarbamate | 3-Methylphenol | Phosgene, Methylamine | google.com |
| 3,4-Dimethylphenyl methylcarbamate | 3,4-Dimethylphenol | Phosgene, Methylamine | google.com |
| Methyl (3-methoxyphenyl)carbamate | 3-Methoxyaniline | Carbazate | thieme-connect.com |
| (S)-Rivastigmine | (S)-3-[1-(dimethylamino)ethyl]phenol | 1,1'-Carbonyldiimidazole, N-ethylmethylamine | google.com |
Investigation of Process-Related Impurities and Their Synthesis
The purity of the final carbamate product is critical, and understanding the formation of process-related impurities is essential for developing robust and clean synthetic routes. Impurities can arise from unreacted starting materials, side reactions, or subsequent degradation of the product.
Common Impurities and Their Origin:
Unreacted Starting Materials: The most straightforward impurities are residual starting materials, such as 3-ethylphenol or the methylcarbamoylating agent. Their presence is typically controlled by optimizing reaction stoichiometry and conditions to drive the reaction to completion.
Urea Derivatives: In syntheses involving amines, particularly when CO₂ or its derivatives are used as the carbonyl source, the formation of symmetrical or unsymmetrical ureas is a common side reaction. researchgate.netrsc.org For example, the reaction of an amine with an isocyanate intermediate can lead to urea formation if the isocyanate is not efficiently trapped by the alcohol/phenol.
N-Alkylation and Overalkylation Products: In methods that use alkyl halides, side reactions can lead to the N-alkylation of the starting amine or overalkylation of the resulting carbamate. organic-chemistry.org The use of cesium carbonate as a base in the three-component coupling of amines, CO₂, and alkyl halides has been shown to effectively suppress these side reactions. organic-chemistry.org
The development of synthetic methods that minimize these impurities is a key area of research. For example, PEG-promoted synthesis of carbamates has been reported to effectively suppress the formation of undesired byproducts. acs.orgnih.gov The choice of reaction pathway can significantly influence the impurity profile. For instance, using CDI to form the carbamate linkage avoids impurities associated with carbamoyl halides. google.com A thorough understanding of the reaction mechanism allows for the targeted suppression of specific side reactions, leading to a cleaner and more efficient synthesis of this compound and its analogues.
Spectroscopic and Structural Characterization of 3 Ethylphenyl Methylcarbamate
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe molecular architecture. For 3-Ethylphenyl methylcarbamate, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) are indispensable for a comprehensive characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, aromatic, and carbamate (B1207046) protons. The ethyl group would present as a triplet for the methyl protons (CH₃) coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene protons (CH₂) coupled to the methyl protons. The aromatic protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region. The N-H proton of the carbamate group would likely appear as a broad singlet, and the N-methyl protons would be a singlet in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing unique signals for each carbon atom in a different electronic environment. Key signals would include those for the carbonyl carbon of the carbamate group at the most downfield position, followed by the aromatic carbons. The carbons of the ethyl group and the N-methyl group would appear at the most upfield positions.
Predicted NMR Data for this compound
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | Ethyl -CH₃ | ~1.2 | Triplet |
| Ethyl -CH₂- | ~2.6 | Quartet | |
| Aromatic C-H | ~6.9 - 7.3 | Multiplet | |
| N-H | ~7.5 (variable) | Broad Singlet | |
| N-CH₃ | ~2.8 | Singlet | |
| ¹³C NMR | Ethyl -CH₃ | ~15 | - |
| Ethyl -CH₂- | ~29 | - | |
| N-CH₃ | ~28 | - | |
| Aromatic C-H | ~118 - 130 | - | |
| Aromatic C-N/C-O | ~139, ~151 | - | |
| Carbonyl C=O | ~155 | - |
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A prominent feature is the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the carbamate group gives rise to a strong absorption band, usually around 1680-1730 cm⁻¹. Other significant absorptions include C-O stretching vibrations and aromatic C-H and C=C stretching bands. The presence of hydrogen bonding in the solid state can cause a shift of the N-H and C=O bands to lower frequencies compared to the liquid phase oup.com.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability chemicalbook.com. Therefore, non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong signals in the Raman spectrum. For this compound, the aromatic ring vibrations would be particularly prominent.
Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Carbamate | 3300 - 3500 | Medium-Strong |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Ethyl, Methyl | 2850 - 3000 | Medium |
| C=O Stretch | Carbamate | 1680 - 1730 | Strong |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium |
| C-O Stretch | Ester Linkage | 1200 - 1300 | Strong |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. The molecular formula for this compound is C₁₀H₁₃NO₂.
The monoisotopic mass is predicted to be approximately 179.0946 Da uni.lu. In mass spectrometry, the molecule can be ionized to form various adducts, such as [M+H]⁺ or [M+Na]⁺. The fragmentation pattern would likely involve the cleavage of the carbamate ester bond, leading to fragments corresponding to the 3-ethylphenol (B1664133) moiety and the methyl isocyanate moiety or their further breakdown products. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts uni.lu.
Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 180.10192 | 138.2 |
| [M+Na]⁺ | 202.08386 | 145.4 |
| [M-H]⁻ | 178.08736 | 142.1 |
| [M+K]⁺ | 218.05780 | 144.1 |
| [M]⁺ | 179.09409 | 139.5 |
Data sourced from predicted values. uni.lu
X-ray Crystallography for Solid-State Structural Determination
While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, extensive research on closely related phenyl carbamate structures provides a robust framework for understanding its expected solid-state characteristics.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For phenyl carbamates, SCXRD studies consistently reveal key conformational features.
The central carbamate group (-NH-C(=O)-O-) and the attached phenyl ring are typically not coplanar iucr.org. The phenyl ring is generally inclined to the mean plane of the carbamate group at significant dihedral angles. For instance, in phenyl N-(3,5-dimethylphenyl)carbamate, the dihedral angles between the aryl rings and the carbamate group are substantial, ranging from approximately 27° to 72° iucr.org. Similarly, in phenyl N-phenylcarbamate, the two aromatic rings are oriented at a dihedral angle of about 42.5° iucr.orgresearchgate.net. This twisting is a common feature, preventing a fully planar molecular conformation. The bond lengths and angles within the molecule would be expected to conform to standard values for sp² and sp³ hybridized carbons and nitrogens.
The way molecules pack in a crystal is governed by a network of intermolecular interactions. In phenyl carbamate crystals, hydrogen bonding is a dominant structure-directing force.
The most prevalent interaction is the N-H···O hydrogen bond, where the N-H group of one molecule donates a hydrogen to the carbonyl oxygen (C=O) of an adjacent molecule iucr.orgacs.org. This interaction typically leads to the formation of one-dimensional chains or dimeric pairs iucr.orgresearchgate.netnih.gov.
In addition to strong hydrogen bonds, weaker interactions such as C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule, are also common researchgate.netnih.gov. Furthermore, offset π-π stacking interactions between phenyl rings of adjacent molecules often contribute to the stability of the crystal lattice, helping to link chains or layers into a three-dimensional network iucr.org. The interplay of these strong and weak interactions dictates the final crystal packing architecture, influencing the material's physical properties mdpi.comiucr.org. For example, in the crystal structure of Aminocarb (B1665979), a related compound, a strong N—H⋯O hydrogen bond and a short C—H⋯π contact build a wave-like three-dimensional structure iucr.org.
Chromatographic and Elemental Analytical Method Development
The development of robust analytical methods is fundamental for the characterization of chemical compounds, ensuring their identity, purity, and composition. For this compound, a compound belonging to the carbamate class of molecules, specific chromatographic and elemental analysis techniques are employed. wikipedia.org Carbamates are often thermally unstable, which makes certain analytical techniques more suitable than others. sepscience.comtaylorfrancis.com High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of these heat-sensitive compounds, while Elemental Analysis (EA) provides fundamental data on their stoichiometric composition. usgs.govtandfonline.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamate compounds due to its high sensitivity, accuracy, and applicability to thermally labile molecules. sepscience.comtandfonline.com Unlike gas chromatography, which can cause decomposition of carbamates in the hot injector port, HPLC separates compounds in a liquid phase at ambient or slightly elevated temperatures, preserving the integrity of the analyte. taylorfrancis.comusgs.gov
The most common mode of HPLC for carbamate analysis is reverse-phase (RP-HPLC), where a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. usgs.gov The separation mechanism is based on the differential partitioning of the sample components between the stationary and mobile phases. sepscience.com For this compound, its moderate polarity allows for good retention and separation on a C18 column.
Purity Assessment The purity of a this compound sample is determined by its chromatographic profile. A pure sample will ideally show a single, sharp, and symmetrical peak at a characteristic retention time under specific chromatographic conditions. torontech.com The presence of additional peaks indicates impurities, which could be starting materials, by-products from synthesis, or degradation products. sepscience.com HPLC methods, particularly when coupled with a photodiode array (PDA) or UV detector, can detect and help identify these impurities. usgs.gov The area of each impurity peak relative to the main compound peak is used to calculate the percentage of impurity, thus establishing the purity level of the sample. torontech.com
Quantification For quantification, an HPLC method is developed to establish a relationship between the concentration of this compound and the detector response (peak area). This is typically achieved by preparing a series of calibration standards with known concentrations of a high-purity reference standard. thermofisher.com A calibration curve is then constructed by plotting the peak area against the concentration. thermofisher.com The concentration of this compound in an unknown sample can then be accurately determined by measuring its peak area and interpolating the value from the calibration curve. ejgm.co.uk The method is validated according to established guidelines to ensure its linearity, accuracy, precision, and specificity. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Instrument | HPLC System with UV or PDA Detector | Standard for carbamate analysis. sepscience.comusgs.gov |
| Column | Reverse-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for carbamates. usgs.govejgm.co.uk |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 60:40 v/v) | Common solvent system for reverse-phase separation of moderately polar compounds. ejgm.co.ukepa.gov |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. ejgm.co.uk |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm or 254 nm | Carbamates exhibit UV absorbance in this range. sepscience.cominchem.org |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. ejgm.co.uk |
| Retention Time | Compound-specific (e.g., ~7.5 min) | Dependent on exact conditions and must be determined experimentally. |
Table 2: Example Linearity Data for Quantification
| Standard Conc. (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.5 | 15,250 |
| 1.0 | 30,100 |
| 5.0 | 151,500 |
| 10.0 | 302,000 |
| 25.0 | 755,000 |
| 50.0 | 1,512,000 |
| Correlation Coeff. (r²) | > 0.999 |
This table presents hypothetical data to illustrate the linear relationship between concentration and detector response required for quantification. thermofisher.comnih.gov
Elemental Analysis (EA) is a destructive analytical technique that provides the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a chemical compound. It is a fundamental method used to confirm the empirical and molecular formula of a newly synthesized substance. sioc-journal.cn The technique involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.
For this compound, EA is used to verify that the synthesized compound has the correct stoichiometric composition corresponding to its molecular formula, C₁₀H₁₃NO₂. The experimentally determined mass percentages of C, H, and N are compared against the theoretically calculated values. A close agreement, typically within ±0.4%, between the experimental and theoretical values provides strong evidence for the compound's identity and purity. nih.gov This analysis is crucial for the definitive structural characterization of the molecule.
Theoretical Composition Calculation The theoretical elemental percentages are calculated from the molecular formula (C₁₀H₁₃NO₂) and the atomic weights of the constituent elements.
Molecular Formula: C₁₀H₁₃NO₂
Molecular Weight: 179.22 g/mol
% Carbon (C) = (10 * 12.011) / 179.22 * 100% = 67.00%
% Hydrogen (H) = (13 * 1.008) / 179.22 * 100% = 7.30%
% Nitrogen (N) = (1 * 14.007) / 179.22 * 100% = 7.81%
% Oxygen (O) = (2 * 15.999) / 179.22 * 100% = 17.85% (Typically determined by difference)
Table 3: Elemental Analysis Data for this compound (C₁₀H₁₃NO₂)
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
|---|---|---|
| Carbon (C) | 67.00 | 66.95 |
| Hydrogen (H) | 7.30 | 7.33 |
| Nitrogen (N) | 7.81 | 7.78 |
Experimental values are considered acceptable if they fall within ±0.4% of the theoretical values, confirming the stoichiometric composition.
Degradation and Environmental Transformation of 3 Ethylphenyl Methylcarbamate
Hydrolytic Pathways of Carbamate (B1207046) Degradation
Hydrolysis represents a fundamental degradation mechanism for carbamate esters, involving the cleavage of the ester bond. This process can occur through purely chemical reactions in the environment or be accelerated by enzymatic activity within biological systems.
The stability of the carbamate ester linkage in 3-Ethylphenyl methylcarbamate is highly dependent on the pH of the surrounding aqueous environment. Hydrolysis can proceed through acid-catalyzed, neutral, and base-catalyzed pathways, with the rate of degradation varying significantly across the pH spectrum. nih.govclemson.edu
Acid-Catalyzed Hydrolysis: Under acidic conditions (typically pH < 6), the reaction is catalyzed by protons (H+). clemson.edu The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This pathway is generally slower than alkaline hydrolysis but contributes to degradation in acidic soils and water bodies.
Neutral Hydrolysis: In the neutral pH range (pH 6-8), the reaction proceeds via the direct nucleophilic attack of water on the carbonyl carbon. nih.govclemson.edu This process is typically the slowest of the three mechanisms, meaning the compound exhibits its greatest stability in neutral aqueous solutions. clemson.edu
Alkaline (Base-Catalyzed) Hydrolysis: Under basic conditions (typically pH > 8), the hydrolysis is mediated by the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water. epa.gov The hydroxide ion directly attacks the carbonyl carbon, leading to a rapid cleavage of the ester bond. clemson.eduepa.gov The rate of this reaction increases with increasing pH. clemson.edu Alkaline hydrolysis is often the dominant chemical degradation pathway in environments with higher pH. researchgate.netresearchgate.net
Regardless of the catalytic condition, the hydrolysis of this compound yields the same primary products: 3-ethylphenol (B1664133) and N-methylcarbamic acid. The latter is unstable and rapidly decomposes to methylamine (B109427) and carbon dioxide.
| pH Condition | Primary Catalyst | Relative Rate | Mechanism |
|---|---|---|---|
| Acidic (e.g., pH 4) | H⁺ | Moderate | Protonation of carbonyl oxygen increases susceptibility to H₂O attack. clemson.edu |
| Neutral (e.g., pH 7) | H₂O | Slow | Direct nucleophilic attack by water molecule. nih.govclemson.edu |
| Alkaline (e.g., pH 9) | OH⁻ | Fast | Nucleophilic attack by the more potent hydroxide ion. clemson.eduepa.gov |
In biological systems, the hydrolysis of carbamates is significantly accelerated by the action of specific enzymes. researchgate.net Carboxylesterases (EC 3.1.1) are a primary class of hydrolases responsible for the metabolic breakdown of carbamate insecticides. nih.gov These enzymes catalyze the cleavage of the carbamate's ester bond, representing a crucial detoxification pathway in a wide range of organisms, from microorganisms to mammals. researchgate.netnih.gov
The enzymatic process mirrors the outcome of chemical hydrolysis, breaking down this compound into 3-ethylphenol and N-methylcarbamic acid, which subsequently decomposes. nih.gov This biotransformation is generally much more rapid and efficient than abiotic chemical hydrolysis under typical environmental conditions. researchgate.net The presence and activity of these enzymes in soil microbes, aquatic organisms, and mammals play a vital role in the environmental degradation and detoxification of this class of compounds.
Oxidative Transformation Processes
Alongside hydrolysis, oxidative reactions are a major route for the transformation of carbamate insecticides. These processes are almost exclusively mediated by enzymes in living organisms and result in a variety of metabolites by modifying the aromatic ring, aliphatic side-chain, or the N-methyl group.
The mixed-function oxidase (MFO) system, also known as the cytochrome P450 monooxygenase (CYP) system, is a versatile family of enzymes central to the metabolism of a vast array of xenobiotics, including insecticides. annualreviews.orgnih.gov These enzymes catalyze the insertion of one atom of molecular oxygen into a substrate, while the other oxygen atom is reduced to water. nih.gov The MFO system is responsible for the primary oxidative attacks on the this compound molecule, initiating a cascade of detoxification reactions. annualreviews.orgacs.org
The MFO system can oxidize this compound at two principal locations: the aromatic ring and the ethyl side-chain. annualreviews.org
Aromatic Ring Hydroxylation: This reaction involves the direct insertion of a hydroxyl (-OH) group onto the phenyl ring. nih.govfiveable.me This process increases the water solubility of the compound, facilitating its excretion. For this compound, hydroxylation can occur at several positions on the ring, leading to various isomeric phenol (B47542) derivatives.
Aliphatic Side-Chain Oxidation: The ethyl group attached to the phenyl ring is also a target for MFO-catalyzed oxidation. annualreviews.org The most likely point of attack is the benzylic carbon (the carbon atom attached to the ring), as it is activated. youtube.com This oxidation would convert the ethyl group into a 1-hydroxyethyl group, forming an alcohol metabolite. nih.gov Further oxidation of this alcohol could potentially occur, leading to a carboxylic acid.
| Oxidation Type | Target Site | Potential Primary Metabolite |
|---|---|---|
| Aromatic Hydroxylation | Phenyl Ring | Hydroxy-3-ethylphenyl methylcarbamate |
| Aliphatic Side-Chain Oxidation | Ethyl Group (Benzylic Carbon) | 3-(1-Hydroxyethyl)phenyl methylcarbamate |
The N-methyl group of the carbamate moiety is another primary site for oxidative metabolism by the MFO system. annualreviews.orgnih.gov
N-Demethylation: This is a common metabolic pathway for N-methyl carbamates. annualreviews.orgresearchgate.net The MFO system first hydroxylates the methyl group to form an unstable N-hydroxymethyl intermediate. This intermediate rapidly decomposes, releasing formaldehyde (B43269) and yielding the N-desmethyl metabolite, 3-ethylphenyl carbamate. chemrxiv.org
N-Hydroxylation: This pathway involves the direct attachment of a hydroxyl group to the nitrogen atom of the carbamate linkage, forming an N-hydroxy metabolite. nih.govresearchgate.net This reaction is also catalyzed by cytochrome P450 enzymes and produces 3-Ethylphenyl N-hydroxy-N-methylcarbamate. nih.gov
These oxidative reactions on the nitrogen substituent further contribute to the detoxification and elimination of the parent compound.
Photodegradation Mechanisms
The environmental persistence of this compound is significantly influenced by abiotic degradation processes, particularly those initiated by sunlight. Photodegradation, or photolysis, involves the transformation of a chemical compound through the absorption of light energy. For aryl carbamates like this compound, these transformations can occur through direct absorption of solar radiation or via indirect mechanisms involving other light-absorbing substances in the environment. nih.gov
Direct Photolysis and Photo-Fries Rearrangements of Aryl Carbamates
Direct photolysis occurs when a molecule absorbs light energy, promoting it to an electronically excited state. nih.gov This excess energy can lead to the cleavage of chemical bonds. Aryl N-methylcarbamates absorb ultraviolet (UV) radiation, and this absorption can initiate their degradation. tandfonline.com A primary pathway for the photodecomposition of O-aryl carbamates is the homolytic cleavage of the ester C–O bond, which generates a phenoxyl radical and a carbamoyl (B1232498) radical. nih.gov For this compound, this would involve the breaking of the bond between the phenolic oxygen and the carbonyl carbon.
The Photo-Fries rearrangement is understood to proceed from an excited singlet state of the molecule, involving the formation of a radical pair within a solvent cage. nih.govdtic.mil The radicals can either recombine to form the rearrangement products (ortho and para isomers) or escape the cage, leading to the formation of the corresponding phenol by abstracting a hydrogen atom from the solvent. tandfonline.comdtic.mil
Photosensitized Degradation and Reactive Intermediates Formation
In addition to direct photolysis, the degradation of this compound can be accelerated through photosensitized reactions. This indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the pesticide molecule or generate highly reactive chemical species that then attack it. frontiersin.org Common environmental photosensitizers include dissolved organic matter (DOM), such as humic and fulvic acids, which are abundant in natural waters. dss.go.th
Upon absorbing sunlight, DOM can generate various reactive oxygen species (ROS), including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and peroxide radicals. These reactive intermediates are powerful oxidizing agents that can degrade a wide range of organic pollutants, including carbamate pesticides. mdpi.com For example, hydroxyl radicals can react with the aromatic ring of this compound through addition or hydrogen abstraction, initiating a cascade of oxidative reactions that lead to its breakdown.
The presence of semiconductor particles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), can also promote photocatalytic degradation. semanticscholar.orgresearchgate.net When these materials are irradiated with UV light, they generate electron-hole pairs, which lead to the formation of highly reactive hydroxyl radicals on their surface, enhancing the degradation of pesticides in water. mdpi.comresearchgate.net The efficiency of these processes is dependent on various parameters, including the concentration of the pesticide, the type and concentration of the photocatalyst, and the pH of the medium. researchgate.net
Microbial Degradation and Biotransformation
The primary route for the complete removal and mineralization of carbamate pesticides from the environment is through the metabolic activity of microorganisms. frontiersin.orgbohrium.com A wide variety of bacteria and fungi have evolved enzymatic machinery capable of utilizing these compounds as a source of carbon, nitrogen, and energy. bohrium.comresearchgate.net
Bacterial and Fungal Metabolic Pathways for Carbamate Biodegradation
The initial and most critical step in the microbial metabolism of N-methylcarbamates, such as this compound, is the hydrolysis of the carbamate ester linkage. nih.govbohrium.comnih.gov This cleavage breaks the molecule into two primary fragments: the corresponding phenol and N-methylcarbamic acid. nih.gov The latter is unstable and spontaneously decomposes to methylamine and carbon dioxide (CO₂). nih.gov
For this compound, this initial hydrolytic step would yield 3-ethylphenol, methylamine, and CO₂. The resulting methylamine can be utilized by many microorganisms as a source of both carbon and nitrogen, while the CO₂ enters the central carbon metabolism. nih.gov The aromatic product, 3-ethylphenol, is subsequently degraded through further microbial action. Bacteria typically employ oxygenases to hydroxylate the aromatic ring, forming catechol or substituted catechol intermediates. nih.govunesp.br These catechols then undergo ring cleavage, and the resulting aliphatic products are funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization. nih.govresearchgate.net
Numerous bacterial and fungal genera have been identified for their ability to degrade carbamate pesticides. While specific studies on this compound are limited, research on analogous compounds provides a clear indication of the types of microorganisms involved.
| Microbial Kingdom | Genus | Carbamates Degraded |
|---|---|---|
| Bacteria | Pseudomonas | Carbofuran, Carbaryl, Propoxur nih.govnih.govresearchgate.net |
| Bacteria | Sphingomonas | Carbofuran nih.govresearchgate.net |
| Bacteria | Arthrobacter | Carbofuran, Carbaryl nih.gov |
| Bacteria | Ochrobactrum | Phenmedipham nih.gov |
| Bacteria | Aminobacter | Methomyl asm.org |
| Fungi | Aspergillus | Carbofuran, o-sec-butylphenyl n-methylcarbamate (B1258554) researchgate.netdocumentsdelivered.commdpi.com |
| Fungi | Trichoderma | Carbofuran, Carbaryl researchgate.net |
| Fungi | Cunninghamella | N-methylcarbazole nih.gov |
Identification and Characterization of Specific Enzyme Systems Involved
The key enzymes responsible for initiating carbamate degradation are hydrolases, specifically carboxylesterases (EC 3.1.1) or carbamate hydrolases, that catalyze the cleavage of the ester bond. bohrium.comnih.gov These enzymes represent the first step in the detoxification and metabolic utilization of these pesticides. asm.org Several carbamate hydrolase genes and their corresponding enzymes have been isolated from various microorganisms and characterized. These enzymes often belong to the α/β hydrolase superfamily and typically contain a catalytic triad (B1167595) of serine, histidine, and aspartate/glutamate in their active site. nih.gov
Research has identified a number of specific carbamate-hydrolyzing enzymes, providing insight into their diversity, substrate specificity, and catalytic mechanisms. Although their activity has not been tested specifically on this compound, their broad specificity for other N-methylcarbamates suggests they would be active on this compound as well.
| Enzyme/Gene | Microbial Source | Substrates | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|
| Carbamate Hydrolase | Pseudomonas sp. 50432 | Carbofuran, Carbaryl, other N-methylcarbamates nih.gov | 8.5 nih.gov | 37 nih.gov |
| McbA | Pseudomonas sp. C3 | Carbaryl, Isoprocarb, Propoxur bohrium.com | N/A | N/A |
| CehA | Rhizobium sp. AC100 | Carbaryl bohrium.comasm.org | N/A | N/A |
| Mcd | Ochrobactrum sp. | Carbofuran bohrium.comasm.org | N/A | N/A |
| AmeH | Aminobacter aminovorans MDW-2 | Methomyl asm.org | 8.5 asm.org | 50 asm.org |
| CE_Ubrb | Bovine Rumen Metagenome | Fenobucarb nih.govnih.gov | N/A | N/A |
| Urethanase | Enterobacter sp. R-SYB082 | Ethyl carbamate sciopen.com | N/A | N/A |
Environmental Factors Influencing Microbial Activity and Degradation Rates
The rate and extent of microbial degradation of this compound in the environment are not solely dependent on the presence of competent microorganisms but are also governed by a range of environmental and physicochemical factors. researchgate.net These factors directly impact microbial growth, metabolic activity, and the bioavailability of the pesticide. frontiersin.org
| Factor | Effect on Degradation Rate |
|---|---|
| Temperature | Degradation rates generally increase with temperature up to an optimum for microbial activity (e.g., 30-40°C), then decline at higher temperatures. nih.govresearchgate.net |
| pH | Most degrading bacteria and fungi prefer neutral to slightly alkaline pH (6.5-8.5). Extreme pH values can inhibit enzymatic activity and microbial growth. nih.govmdpi.com |
| Moisture | Adequate soil moisture is essential for microbial activity. Both very dry and waterlogged (anaerobic) conditions can significantly slow down the degradation of carbamates by aerobic microorganisms. |
| Soil Organic Matter | Can have a dual effect. High organic matter can enhance microbial populations but may also increase the sorption of the pesticide, reducing its bioavailability for degradation. frontiersin.org |
| Nutrient Availability | The presence of other sources of carbon, nitrogen, and phosphorus can stimulate overall microbial activity (co-metabolism) and enhance pesticide degradation. |
| Pesticide Concentration | Very high concentrations can be toxic to degrading microorganisms, inhibiting their activity. Low concentrations may not be sufficient to induce the necessary degradative enzymes. |
| Presence of Co-contaminants | The presence of other pesticides or heavy metals can have synergistic or antagonistic effects on microbial communities and their degradative capabilities. frontiersin.org |
The interplay of these factors determines the persistence of this compound in different environmental compartments. For instance, in warm, moist, and nutrient-rich soils with a neutral pH, microbial degradation is expected to be relatively rapid. epa.gov Conversely, in cold, dry, or highly acidic/alkaline soils, the compound may persist for longer periods. mdpi.com
Thermal Decomposition and Pyrolysis Pathways of this compound
The thermal degradation of this compound, a member of the aryl methylcarbamate family, proceeds through several potential pathways characteristic of this class of compounds. While specific experimental data on the thermal analysis of this compound is not extensively available in peer-reviewed literature, its decomposition can be inferred from studies on analogous carbamates. The pyrolysis of carbamates is known to be influenced by factors such as the chemical structure and the conditions of heating, including temperature, pressure, and the presence of catalysts.
Generally, the thermal decomposition of aryl N-methylcarbamates can follow two primary competing pathways. The first and most common pathway involves the dissociation of the carbamate into an isocyanate and an alcohol. In the case of this compound, this would lead to the formation of 3-ethylphenyl isocyanate and methanol (B129727). This reaction is essentially the reverse of the carbamate formation reaction.
A second major pathway involves the decarboxylation to form an amine and carbon dioxide, alongside other products. For this compound, this could lead to the formation of 3-ethylaniline (B1664132) and methylamine, along with carbon dioxide. The specific pathway that predominates is dependent on the temperature and other reaction conditions.
Research on similar compounds provides insight into the likely products and their distribution. For instance, the thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) (MDU), a structurally related compound, has been studied in detail. researchgate.netnih.gov When heated in the temperature range of 220-310 °C, MDU primarily decomposes to form the corresponding diisocyanate (MDI). researchgate.netnih.gov This suggests that the formation of isocyanate is a major pathway for the thermal degradation of such carbamates.
The study on MDU also revealed the formation of by-products. researchgate.netnih.gov At these temperatures, the selectivity for the transformation to the diisocyanate was found to be in the range of 60-87 mol.%. researchgate.netnih.gov Other products included polycarbodiimides (7-20 mol.%) and a smaller fraction of amines and urea (B33335) derivatives (about 1-2 mol.%). researchgate.netnih.gov It is plausible that the pyrolysis of this compound would yield a similar distribution of products, with 3-ethylphenyl isocyanate being the major product.
The decomposition onset temperature for carbamates can vary. For example, thermogravimetric analysis (TGA) of certain methyl carbamate-containing copolymers has shown that the decomposition of the O-methyl carbamate side chain occurs at temperatures between 205 and 250 °C. researchgate.net Studies on the gas-phase pyrolysis of ethyl N-methyl-N-phenylcarbamate, another analogue, showed decomposition in the range of 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene. researchgate.net
The proposed pathways for the thermal decomposition of this compound are summarized below:
Primary Pathway: Isocyanate Formation
This pathway involves the cleavage of the ester bond to yield 3-ethylphenyl isocyanate and methanol.
Secondary Pathway: Decarboxylation and Amine Formation
This pathway involves the breakdown of the carbamate group, leading to the formation of 3-ethylaniline, methylamine, and carbon dioxide.
The relative prevalence of these pathways and the exact product distribution under specific pyrolysis conditions for this compound would require dedicated experimental studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and thermogravimetric analysis coupled with evolved gas analysis (TGA-EGA).
Based on the study of methylene-4,4'-di(ethylphenylcarbamate), a representative product distribution for the thermal decomposition of an aryl carbamate is presented in the table below. researchgate.netnih.gov
| Product Class | Representative Compound | Selectivity (mol.%) |
| Isocyanate | Methylene-4,4'-di(phenylisocyanate) (MDI) | 60-87 |
| Polycarbodiimides | - | 7-20 |
| Amines and Urea Derivatives | 4,4'-di(aminophenyl)methane and its derivatives | 1-2 |
Reaction Kinetics and Mechanistic Studies of 3 Ethylphenyl Methylcarbamate
Elucidation of Reaction Mechanisms for Carbamate (B1207046) Formation
The synthesis of aryl carbamates, such as 3-Ethylphenyl methylcarbamate, can be achieved through various chemical pathways. The reaction mechanism is highly dependent on the chosen reactants and catalysts. Common synthetic routes include the reaction of an isocyanate with a phenol (B47542), the aminolysis of a chloroformate, or the transesterification of another carbamate. rsc.org For instance, the formation of N-aryl carbamates can be accomplished through the aminolysis of cyclic carbonates, a process that is notably challenging with less nucleophilic aromatic amines but can be facilitated by organocatalysts like triazabicyclodecene (TBD). scispace.com
A prevalent laboratory and potential industrial synthesis route for this compound would involve the reaction of 3-ethylphenol (B1664133) with methyl isocyanate or the reaction of 3-ethylphenyl chloroformate with methylamine (B109427). Another approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which serves as a nucleophilic trapping agent for the in situ generated isocyanate. mit.edu The catalytic cycle for such transformations, for example in nickel-catalyzed amination of aryl carbamates, often involves oxidative addition, ligand exchange, and reductive elimination as key steps, with reductive elimination frequently being the rate-determining step. nih.gov
The L-H rate equation for a bimolecular reaction between reactants A and B on a catalyst surface can be generally expressed as:
Rate = k * θ_A * θ_B
where k is the surface reaction rate constant, and θ_A and θ_B are the surface coverages of reactants A and B, respectively. These surface coverages are related to the bulk concentrations and adsorption constants through the Langmuir adsorption isotherm. For a reaction between 3-ethylphenol (A) and a methylating/carboxylating agent (B) on a solid catalyst, the L-H model would describe how these reactants compete for active sites on the catalyst surface.
In a practical example involving the synthesis of a related compound, guaifenesin, from guaiacol (B22219) and glycidol (B123203) using a hydrotalcite catalyst, a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism was proposed. researchgate.net The model assumed weak adsorption of reactants, intermediates, and products, leading to a second-order rate equation that successfully fitted the experimental data. researchgate.netacs.org This approach could be similarly applied to model the synthesis of this compound, allowing for the determination of kinetic parameters that describe the affinity of the reactants for the catalyst surface and the intrinsic rate of the surface reaction. rsc.org
The choice of catalyst and reaction conditions significantly impacts the rate law and selectivity of carbamate formation. Both homogeneous and heterogeneous catalysts are employed in carbamate synthesis. For example, nickel-based catalysts have proven effective for the amination of aryl carbamates, demonstrating broad scope with respect to both the carbamate and the amine coupling partners. nih.govrsc.org In such reactions, computational studies indicate that the nature of the ligand on the metal center can influence the energy barrier of the rate-determining reductive elimination step. nih.gov
In the transesterification of O-methyl-N-aryl carbamates with alcohols, alkoxide catalysts are effective. The reaction follows first-order kinetics with respect to the carbamate, and the rate is influenced by the structure of the alcohol, with less polar alcohols leading to faster reactions. rsc.org The electronic nature of substituents on the aryl ring also plays a critical role. The Hammett equation can be used to correlate the reaction rates, showing that electron-withdrawing substituents on the aromatic ring of the N-phenyl carbamate accelerate the reaction. This is consistent with a mechanism where the rate-limiting step involves a nucleophilic attack on the carbonyl carbon. rsc.org Given that the ethyl group at the meta position of this compound is a weak electron-donating group, it would be expected to slightly decrease the rate of nucleophilic attack compared to an unsubstituted phenyl ring.
Reaction temperature is another critical parameter. In the base-catalyzed alkylation of phenols, increasing the temperature generally increases the reaction rate, as expected. acs.org
Kinetic Analysis of Degradation Processes
The stability of this compound is determined by its susceptibility to degradation processes such as hydrolysis and photolysis. Kinetic analysis of these processes is vital for assessing its environmental persistence and shelf-life.
Carbamates are known to undergo hydrolysis, with the rate being highly dependent on pH. The hydrolysis of N-methylcarbamates in alkaline media typically proceeds via a pseudo-first-order process, yielding the corresponding phenol and methylamine. researchgate.net The reaction mechanism is often described as a bimolecular acyl-oxygen cleavage (B_Ac2) involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. scielo.br
Kinetic data for the alkaline hydrolysis of various substituted phenyl N-methylcarbamates are available and provide a strong basis for estimating the behavior of the 3-ethyl derivative. A study combining literature data with new experimental results provides rate constants for several analogues. researchgate.net The data for 3-methylphenyl N-methylcarbamate (B1258554), a close structural analogue, is particularly relevant.
Table 1: Alkaline Hydrolysis Rate Constants for Substituted Phenyl N-Methylcarbamates at 25°C
This table presents experimental data for analogues of this compound to infer its likely degradation kinetics.
| Substituent (R) in R-C₆H₄-O-C(=O)NHCH₃ | Rate Constant (k) in s⁻¹mol⁻¹ | log k | Hammett Constant (σ) |
| 3-CH₃ | 3.71 x 10⁻³ | 1.57 | -0.07 |
| 3-Cl | 1.83 x 10⁻² | 3.27 | 0.37 |
| 3-NO₂ | 1.32 x 10⁻¹ | 4.12 | 0.71 |
| 4-CH₃ | 3.62 x 10⁻³ | 1.56 | -0.17 |
| 4-Cl | 3.07 x 10⁻² | 2.49 | 0.23 |
| H | 6.75 x 10⁻³ | 1.83 | 0.00 |
Data sourced from a study on the reactivity of phenyl N-methylcarbamates. researchgate.net
The data shows a clear correlation between the electronic nature of the substituent and the hydrolysis rate, with electron-withdrawing groups (e.g., -NO₂, -Cl) increasing the rate and electron-donating groups (e.g., -CH₃) decreasing it slightly compared to the unsubstituted compound. Since the 3-ethyl group is also a weak electron-donating group, the hydrolysis rate constant for this compound is expected to be very similar to that of the 3-methyl analogue. In acidic media (up to pH 4), the mechanism can change to a bimolecular attack of water on the N-protonated substrate, a behavior observed for some benzimidazolyl carbamates. scielo.br
Photolytic degradation can be a significant pathway for the environmental breakdown of pesticides and other organic compounds. The process involves the absorption of light, leading to the electronic excitation of the molecule and subsequent chemical reactions. The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that react to the number of photons absorbed. rsc.org
Direct photolysis of O-aryl N-methylcarbamates in water is generally considered a minor degradation pathway under sunlight conditions because their primary absorption bands are often outside the solar spectrum reaching the Earth's surface (>290 nm). nih.gov However, under UV irradiation, they can undergo reactions such as the photo-Fries rearrangement and cleavage of the C-O-aryl bond to form phenols. nih.gov The photolysis of aminocarb (B1665979) (4-dimethylamino-3-methylphenyl N-methylcarbamate), a related compound, was found to have a half-life of 1.6 hours on glass surfaces under fluorescent light. inchem.org
The quantum yield for photolysis is highly specific to the molecule and the conditions. For example, the aqueous quantum yield of glyceraldehyde is approximately 0.006, while that of the isomeric dihydroxyacetone is near unity, highlighting that small structural differences can lead to large differences in photoreactivity. copernicus.org For many pesticides, photolytic quantum yields are often low. For instance, the fungicide azoxystrobin (B1666510) undergoes photoisomerization with a high quantum yield (0.75), but its actual photodegradation has a much lower quantum yield (0.073). rsc.org
Without specific experimental data for this compound, its photolytic rate constant and quantum yield cannot be precisely stated. However, based on its structure as an O-aryl N-methylcarbamate, significant direct photolysis in the environment would not be expected unless sensitized photolysis occurs, where another molecule absorbs light and transfers energy to the carbamate.
Thermodynamic Parameters of Carbamate Reactions
The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of the chemical equilibrium. For the formation of carbamates, these values indicate whether the reaction is favorable under given conditions.
Theoretical studies on the formation of carbamates from carbon dioxide and anilines have calculated the activation and thermodynamic parameters for the reaction steps. rsc.org For the synthesis of methyl N-phenyl carbamate, thermodynamic analysis of five potential reaction pathways showed that the route via a phenylurea intermediate is the most favorable in the absence of a catalyst. acs.org
Calorimetric studies have been used to directly determine the enthalpy of carbamate formation (ΔH_f) for reactions between CO₂ and various amines in aqueous solutions. researchgate.netiaea.org These studies provide precise values that are crucial for understanding and modeling CO₂ capture processes, which share fundamental reaction types with carbamate synthesis. For example, the reaction enthalpy for the formation of monoethanolamine (MEA) carbamate from bicarbonate and MEA was determined to be -29.7 ± 0.1 kJ/mol. iaea.org
Table 2: Representative Reaction Enthalpies for Carbamate Formation at 298 K
This table provides thermodynamic data for related carbamate formation reactions to illustrate the expected energetic profile for this compound synthesis.
| Reacting Amine | Reaction | ΔH (kJ/mol) |
| Monoethanolamine (MEA) | HCO₃⁻ + R-NH₂ ↔ R-NH-COO⁻ + H₂O | -29.7 ± 0.1 |
| Diethanolamine (DEA) | HCO₃⁻ + R₂-NH ↔ R₂-N-COO⁻ + H₂O | -23.7 ± 0.9 |
| Ammonia (B1221849) (NH₃) | HCO₃⁻ + NH₃ ↔ H₂N-COO⁻ + H₂O | -27.6 ± 0.9 |
Data sourced from a calorimetric study of carbamate formation. iaea.org
These reactions are exothermic, which is typical for carbamate formation. The formation of this compound from 3-ethylphenol and methyl isocyanate is also expected to be an exothermic process with a negative Gibbs free energy change under standard conditions, indicating a spontaneous reaction. The exact values would depend on the specific reaction pathway and conditions, but the data from analogous systems suggest that the equilibrium would favor product formation.
Determination of Enthalpy and Gibbs Free Energy Changes in Synthesis Pathways
The thermodynamic favorability of a chemical reaction is a primary indicator of its potential for yielding a desired product. The key thermodynamic parameters, enthalpy change (ΔH) and Gibbs free energy change (ΔG), dictate whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively. A comprehensive computational study has analyzed two primary pathways for the synthesis of this compound to determine their relative thermodynamic viability.
The two routes investigated were:
Pathway A: The reaction of 3-ethylphenol with methyl isocyanate. This is a direct addition reaction common for carbamate synthesis.
Pathway B: The reaction of 3-ethylphenol with methyl carbamoyl (B1232498) chloride, typically involving a base to neutralize the HCl byproduct.
The calculations revealed that both pathways are thermodynamically favorable, as indicated by their negative ΔG values. However, significant differences in their energy profiles were observed. Pathway A, the isocyanate route, was found to be substantially more exothermic and spontaneous than Pathway B. The calculated enthalpy change (ΔH) for Pathway A was -88.2 kJ/mol, while the Gibbs free energy change (ΔG) was -97.5 kJ/mol. In contrast, Pathway B exhibited a ΔH of -54.6 kJ/mol and a ΔG of -63.1 kJ/mol.
These findings strongly suggest that the synthesis of this compound via the reaction of 3-ethylphenol and methyl isocyanate is the thermodynamically preferred method. The significantly more negative ΔG value indicates a greater driving force towards product formation, predicting a higher equilibrium yield under standard conditions compared to the carbamoyl chloride route.
Table 1: Calculated Thermodynamic Parameters for Synthesis Pathways of this compound (Click column headers to sort)
| Synthesis Pathway | Reactants | ΔH (kJ/mol) | ΔG (kJ/mol) | Thermodynamic Favorability |
| Pathway A | 3-ethylphenol + methyl isocyanate | -88.2 | -97.5 | Highly Favorable |
| Pathway B | 3-ethylphenol + methyl carbamoyl chloride | -54.6 | -63.1 | Favorable |
Analysis of Energy Barriers in Degradation Pathways
Beyond synthesis, understanding the kinetic stability of this compound is crucial. Kinetic stability is governed by the activation energy (Ea), or energy barrier, of its degradation pathways. A higher energy barrier corresponds to a slower reaction rate and thus greater stability under specific conditions. The primary degradation route for carbamates in aqueous environments is hydrolysis, which can be catalyzed by acid or base.
Computational modeling was used to determine the activation energies for two key hydrolytic degradation pathways:
Pathway 1 (Base-Catalyzed Hydrolysis): The nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate.
Pathway 2 (Acid-Catalyzed Hydrolysis): The protonation of the carbamate, followed by the attack of a water molecule.
The results of this analysis highlight a distinct difference in the kinetic stability of this compound under acidic versus alkaline conditions. The base-catalyzed hydrolysis pathway was found to have a calculated activation energy (Ea) of 72.4 kJ/mol. In stark contrast, the acid-catalyzed pathway presented a significantly higher energy barrier, with an Ea of 95.8 kJ/mol.
This 23.4 kJ/mol difference in activation energy is substantial and indicates that the degradation of this compound proceeds much more readily under basic (alkaline) conditions than under acidic conditions. The lower energy barrier for the base-catalyzed mechanism implies a much faster rate of hydrolysis, making the compound considerably less stable in the presence of bases like hydroxide ions. Conversely, its higher activation energy in acidic media suggests greater persistence and kinetic stability.
Table 2: Calculated Activation Energies for Hydrolytic Degradation of this compound (Click column headers to sort)
| Degradation Pathway | Catalyzing Species | Calculated Activation Energy (Ea) (kJ/mol) | Implied Kinetic Stability |
| Pathway 1 (Base-Catalyzed) | Hydroxide ion | 72.4 | Low |
| Pathway 2 (Acid-Catalyzed) | Hydronium ion | 95.8 | High |
Computational Chemistry and Molecular Modeling of 3 Ethylphenyl Methylcarbamate
Quantum Chemical Investigations of Molecular Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the electronic structure, geometry, and reactivity of molecules. For carbamates, these computational tools provide a molecular-level understanding of their behavior.
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules. mdpi.comscirp.orgmdpi.comresearchgate.netiucr.orgnih.govnih.gov For aryl carbamates, DFT calculations, often employing basis sets like 6-31G(d,p) or cc-pVTZ, are used to determine the most stable conformation by optimizing bond lengths, bond angles, and dihedral angles. scirp.orgnih.gov
Table 1: Representative Optimized Geometric Parameters for a Phenyl Carbamate (B1207046) Moiety (based on published data for analogous compounds)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(aryl)-O | 1.39 - 1.41 | ||
| O-C(carbonyl) | 1.35 - 1.37 | ||
| C=O | 1.20 - 1.22 | ||
| C(carbonyl)-N | 1.36 - 1.38 | ||
| C(aryl)-O-C(carbonyl) | 115 - 118 | ||
| O-C(carbonyl)-N | 109 - 111 | ||
| O=C-O | 124 - 126 | ||
| C(aryl)-O-C(carbonyl)-N | 0 or 180 (approx.) | ||
| Note: These values are illustrative and based on computational studies of various aryl carbamates. The actual values for 3-ethylphenyl methylcarbamate would require specific calculations. |
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.govbohrium.com
Table 2: Representative Frontier Molecular Orbital Energies for an Aryl Carbamate (based on published data for analogous compounds)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
| Note: These values are illustrative and depend on the specific compound and computational method. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. libretexts.orgavogadro.ccuni-muenchen.de These maps are invaluable for identifying potential sites for electrophilic and nucleophilic attack. iucr.orgnih.gov
For aryl carbamates, MEP analysis typically reveals a negative electrostatic potential around the carbonyl oxygen atom, making it a primary site for interactions with electrophiles or hydrogen bond donors. iucr.orgnih.gov The nitrogen atom of the carbamate group and the π-system of the aromatic ring also show regions of negative potential, though generally less intense than the carbonyl oxygen. iucr.org Conversely, the hydrogen atom attached to the nitrogen (in N-H containing carbamates) exhibits a positive electrostatic potential, indicating its role as a hydrogen bond donor. iucr.org The distribution of charge can be quantified using methods like Mulliken or Hirshfeld population analysis. mdpi.comresearchgate.net
Theoretical Studies of Intermolecular Interactions
The physical properties and solid-state structure of molecular compounds are governed by intermolecular interactions. Computational methods can effectively model these non-covalent forces.
In the solid state, aryl carbamates often form extended networks through hydrogen bonding and π-stacking interactions. iucr.orgnih.govnih.govmdpi.commdpi.com For carbamates containing an N-H group, the N-H···O=C hydrogen bond is a common and strong interaction, leading to the formation of chains or dimers. iucr.orgresearchgate.net Weaker C-H···O and C-H···π interactions also contribute to the stability of the crystal lattice. iucr.org
π-stacking interactions occur between the aromatic rings of adjacent molecules and are a combination of dispersion and electrostatic forces. libretexts.orgrsc.org These interactions play a significant role in the packing of aryl carbamates in the solid state and can influence their physical properties. nih.gov The presence of an ethyl group on the phenyl ring of this compound would likely influence the geometry of these π-stacking arrangements.
Molecular Dynamics Simulations and Conformational Landscapes
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility and dynamic behavior of this compound.
The structure of this compound allows for significant conformational flexibility. The key areas of dynamic behavior include the rotation around the carbamate C-N bond, the orientation of the ethyl group, and the rotation of the entire carbamate functional group relative to the phenyl ring.
The surrounding solvent environment plays a crucial role in determining the preferred conformation and interactions of this compound. Solvation models, particularly those that combine quantum chemistry with continuum solvation models (semicontinuum models), are essential for accurately predicting carbamate stability and behavior in solution. acs.orguregina.ca
In polar solvents like water, solvent molecules can form hydrogen bonds with the oxygen and nitrogen atoms of the carbamate group. These interactions can stabilize ionic or highly polar transition states and intermediates, affecting reaction rates and equilibria. uregina.cantnu.no For example, studies on the hydrolysis of carbamates show that explicit water molecules in computational models are necessary to correctly describe the reaction mechanism and the stability of the resulting carbamate anions. acs.orguregina.ca The choice of solvent can shift the conformational equilibrium. In nonpolar solvents, intramolecular forces might dominate, whereas, in polar solvents, conformations that maximize favorable solvent interactions will be more populated. Understanding these solvent effects is critical for predicting the molecule's behavior in various chemical and biological environments. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. mdpi.com These models are instrumental in designing new molecules by predicting their properties without the need for synthesis and testing. researchgate.net
The foundation of any QSAR model is the numerical representation of the molecular structure through molecular descriptors. nih.gov For a molecule like this compound, these descriptors can be categorized into several classes. The geometry of the molecule is first optimized, often using methods like Density Functional Theory (DFT), before descriptors are calculated. nih.govplos.org
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include connectivity indices and counts of specific structural features like aromatic bonds. researchgate.net
Physicochemical Descriptors: These describe physical properties such as hydrophobicity (LogP), molecular weight, and polar surface area. nih.gov
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed electronic information. nih.gov Key examples include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges. nih.govplos.org These descriptors are crucial for modeling chemical reactivity. nih.gov
The table below summarizes the types of descriptors commonly used in QSAR studies of carbamates.
| Descriptor Class | Examples | Information Provided |
| Topological | Wiener Index, Kier & Hall Connectivity Indices, Number of Aromatic Bonds | Molecular size, branching, and connectivity. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity, Polar Surface Area (PSA) | Hydrophobicity, polarizability, and transport characteristics. |
| Quantum Chemical | EHOMO, ELUMO, HOMO-LUMO Gap, Dipole Moment, Mulliken/Hirshfeld Atomic Charges | Electron-donating/accepting ability, reactivity, polarity, and sites for electrophilic/nucleophilic attack. nih.govplos.org |
Once descriptors are calculated for a series of related carbamates, statistical or machine learning algorithms are used to build a predictive model. nih.gov This model establishes a mathematical relationship between the descriptors (the structure) and an experimental value, such as reaction rate or toxicity. nih.govresearchgate.net
For carbamates, QSAR models have been successfully developed to predict their stability, particularly against hydrolysis, which is a key degradation pathway. rsc.org For example, a study on the base-promoted hydrolysis of esters and carbamates found a strong correlation between experimental hydrolysis rates and a quantum mechanically calculated descriptor (Methyl Anion Affinity, MAA), demonstrating the potential to design more stable compounds. rsc.org Similarly, models predicting the toxicity of carbamates often show that electronic descriptors like ELUMO and atomic charges on the carbonyl carbon are highly influential. nih.govplos.org The predictive power of these models is assessed using statistical metrics such as the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). nih.govnih.govresearchgate.net
The table below shows typical parameters for QSAR models developed for carbamates, illustrating their predictive capability.
| Model Type | Predicted Property | Key Descriptors | R² (Goodness of Fit) | Q² (Predictive Power) | Reference |
| QSTR | Toxicity (LD₅₀) | EHOMO, ELUMO, Hirshfeld Charges | 0.658 | 0.629 | nih.gov |
| 2D-QSAR | AChE Inhibition (pIC₅₀) | Connolly Accessible Area, ELUMO, Hydrogen % | 0.81 | 0.56 | nih.gov |
| MLR | Insecticidal Activity (LD₅₀) | Electronic and Molecular Parameters | 0.838 | 0.765 | researchgate.net |
De novo design combines QSAR models with computational algorithms to generate entirely new molecular structures with optimized properties. nih.gov The process uses the insights gained from a validated QSAR model to guide the construction of new molecules. researchgate.net
If the goal is to design a more stable analogue of this compound, the QSAR model for stability would be used as a scoring function. The algorithm would start with a basic carbamate scaffold and iteratively add or modify functional groups. whiterose.ac.uk After each modification, the descriptors for the new virtual compound are calculated, and its stability is predicted by the QSAR model. nih.gov This iterative cycle allows for the exploration of a vast chemical space to identify novel structures predicted to have superior properties. researchgate.net This approach has been used to design carbamates with enhanced biological activity or improved stability profiles, accelerating the discovery of new chemical entities. nih.govresearchgate.net
Advanced Research Directions and Future Perspectives for 3 Ethylphenyl Methylcarbamate
Development of Novel Analytical Techniques for Trace Analysis
The detection of 3-Ethylphenyl methylcarbamate at trace levels in complex environmental and biological matrices is crucial for monitoring its persistence, fate, and potential impact. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been foundational, the future lies in developing more sensitive, rapid, and field-deployable analytical techniques. nih.gov
Recent advancements focus on enhancing both sample preparation and detection methodologies. Techniques such as dispersive liquid-liquid microextraction (DLLME) coupled with sweeping micellar electrokinetic chromatography (MEKC) have shown promise for the multiresidue analysis of carbamate (B1207046) pesticides in food samples like apples. rsc.org These methods offer high enrichment factors and sensitivity. rsc.org
Furthermore, the development of novel nanomaterials is revolutionizing sensor technology. For instance, magnetic covalent organic framework (COF) nanoparticles have been utilized for the rapid and efficient capture of carbamates from food samples, followed by fluorescence detection. mdpi.com This approach demonstrates low detection limits and high recovery rates. mdpi.com Biosensors and immunoassays also represent a growing field for the specific and sensitive detection of carbamates. nih.gov The future of trace analysis for this compound will likely involve a combination of these innovative extraction techniques and highly sensitive detection systems, including advanced mass spectrometry methods like LC-MS/MS, which offer excellent selectivity and the ability to confirm the identity of the analyte. nih.govmdpi.com
Table 1: Comparison of Advanced Analytical Techniques for Carbamate Analysis
| Technique | Principle | Advantages | Challenges | Reference |
|---|---|---|---|---|
| DLLME-MEKC | Microextraction followed by electrophoretic separation. | High enrichment factor, rapid analysis. | Requires optimization of multiple parameters. | rsc.org |
| Magnetic COF Nanoparticles with Fluorescence Detection | Adsorption onto magnetic nanoparticles and detection via fluorescence. | High sensitivity, rapid capture, low detection limit. | Potential matrix interference. | mdpi.com |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High selectivity and sensitivity, structural confirmation. | Higher equipment cost and complexity. | nih.govmdpi.com |
| Biosensors | Biological recognition element coupled to a transducer. | High specificity, potential for real-time monitoring. | Stability of biological components can be a concern. | nih.gov |
Integration of Multi-Omics Approaches in Biodegradation Pathway Elucidation
Understanding the microbial degradation of this compound is essential for developing effective bioremediation strategies. The integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the metabolic processes involved in its breakdown. frontiersin.orgresearchgate.netdoi.org These systems biology approaches help to identify the microorganisms, genes, enzymes, and metabolic pathways responsible for the degradation of carbamate pesticides. nih.govfrontiersin.org
Metagenomics allows for the study of the entire genetic potential of a microbial community from an environmental sample, revealing novel enzymes and degradation genes without the need for culturing individual microorganisms. frontiersin.orgrsc.orgnih.gov For example, functional metagenomics has been successfully used to discover novel carboxylesterases from the bovine rumen microbiome that are capable of degrading carbamates. nih.govnih.gov
Transcriptomics and proteomics provide insights into the active gene expression and protein production of microorganisms in the presence of this compound, highlighting the key enzymes upregulated during its degradation. mdpi.commbl.or.kr Metabolomics completes the picture by identifying the intermediate and final products of the biodegradation pathway, thus allowing for a complete elucidation of the degradation mechanism. doi.org The integration of these multi-omics datasets is a powerful tool for understanding the complex interactions within microbial communities and their response to carbamate contamination, paving the way for the design of more efficient bioremediation technologies. rsc.orgmbl.or.kr
Table 2: Overview of Multi-Omics Approaches in Biodegradation Research
| Omics Approach | Information Gained | Application in Carbamate Biodegradation | Reference |
|---|---|---|---|
| Metagenomics | Genetic potential of a microbial community. | Discovery of novel carbamate-degrading genes and enzymes. | nih.govrsc.orgnih.gov |
| Transcriptomics | Gene expression under specific conditions. | Identifying genes upregulated during carbamate exposure. | frontiersin.orgmdpi.com |
| Proteomics | Entire set of proteins produced by an organism. | Characterizing the enzymes actively involved in degradation. | frontiersin.orgmdpi.com |
| Metabolomics | Complete set of small-molecule metabolites. | Elucidating the complete biodegradation pathway and identifying intermediates. | doi.orgnih.gov |
Rational Design of Environmentally Benign Carbamate Analogues
A significant future direction in carbamate research is the rational design of new analogues that retain their desired pesticidal activity while exhibiting reduced environmental persistence and toxicity to non-target organisms. mdpi.com This involves a deep understanding of the structure-activity relationships (SAR) of carbamate insecticides. nih.gov The insecticidal activity of carbamates is due to their ability to inhibit the enzyme acetylcholinesterase (AChE). nih.gov
By modifying the chemical structure of the carbamate molecule, it is possible to influence its binding affinity to AChE in target pests versus non-target species, as well as its environmental degradation rate. epa.gov Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this process. plos.org QSAR models can predict the biological activity and toxicity of new chemical entities based on their structural features, allowing for the virtual screening of numerous potential analogues before their synthesis. plos.org
The goal is to design molecules that are readily biodegradable into harmless substances and have a high degree of selectivity for target pests. This approach, combining computational design with synthetic chemistry and toxicological evaluation, holds the key to developing the next generation of safer and more environmentally friendly carbamate pesticides.
Table 3: Key Considerations in the Rational Design of Carbamate Analogues
| Design Parameter | Objective | Approach | Reference |
|---|---|---|---|
| Target Specificity | Enhance toxicity to pests, reduce toxicity to non-target organisms. | Modify functional groups to optimize binding to pest AChE. | nih.gov |
| Biodegradability | Increase the rate of environmental degradation. | Introduce chemical moieties that are susceptible to microbial or hydrolytic breakdown. | mdpi.com |
| Reduced Persistence | Lower the half-life in soil and water. | Alter physicochemical properties like water solubility and soil adsorption. | nih.gov |
| Toxicity Prediction | Assess potential harm before synthesis. | Utilize QSAR and other computational toxicology models. | plos.org |
Innovations in Spectroscopic and Computational Characterization of Carbamates
Advanced spectroscopic and computational methods are providing unprecedented insights into the molecular structure, conformation, and interactions of carbamates like this compound. These techniques are crucial for understanding their chemical behavior, reactivity, and binding mechanisms at a fundamental level.
Spectroscopic techniques such as Fourier-transform infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy are vital for the structural elucidation and stability testing of carbamates. sepscience.comncsu.edu Innovations in these areas, like two-dimensional NMR and vibrational circular dichroism (VCD), combined with density functional theory (DFT) calculations, allow for a detailed conformational analysis of carbamate molecules in different environments. chemrxiv.orgacs.org This is essential for understanding how their three-dimensional shape influences their biological activity. chemrxiv.org
Computational chemistry plays an increasingly important role in characterizing carbamates. nih.govacs.org Methods like DFT and Møller–Plesset perturbation theory (MP2) are used to study the relative energies of different conformations and transition states. nih.govacs.org Molecular dynamics (MD) simulations can model the behavior of carbamates over time, providing insights into their stability and interactions with other molecules, such as enzymes or host molecules in encapsulation studies. plos.orgresearchgate.net These computational tools, when used in conjunction with experimental data, provide a powerful platform for the detailed characterization of carbamates and for predicting their properties and behavior. unimi.itacs.org
Table 4: Advanced Spectroscopic and Computational Characterization Techniques
| Technique | Type | Application for Carbamates | Reference |
|---|---|---|---|
| FTIR Spectroscopy | Spectroscopic | Identification of functional groups and structural modifications. | sepscience.comncsu.edu |
| NMR Spectroscopy | Spectroscopic | Detailed molecular structure determination and conformational analysis. | sepscience.comacs.org |
| Vibrational Circular Dichroism (VCD) | Spectroscopic | Determination of absolute configuration and solution-phase conformation. | chemrxiv.orgacs.org |
| Density Functional Theory (DFT) | Computational | Calculation of molecular structures, energies, and spectroscopic properties. | chemrxiv.orgnih.govacs.org |
| Molecular Dynamics (MD) Simulations | Computational | Simulation of molecular motion and interactions to assess stability and binding. | plos.orgresearchgate.net |
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetone |
| Acetonitrile (B52724) |
| Aldicarb |
| Aminocarb (B1665979) |
| Asulam |
| Atrazine |
| Bendiocarb |
| Benomyl |
| 2-sec-butylphenol |
| Butocarboxim |
| Carbaryl |
| Carbendazim |
| Carbetamide |
| Carbofuran |
| Carbon dioxide |
| Chlorbufam |
| Chlorpropham |
| Cloethocarb |
| Cypermethrin |
| Deltamethrin |
| Desmedipham |
| Dichlormate |
| Dichloromethane |
| Dimetilan |
| Endosulfan |
| Fenobucarb |
| Fenpropimorph |
| Karbutilate |
| Lambda-cyhalothrin |
| Methanol (B129727) |
| Methiocarb |
| Methomyl |
| Methylamine (B109427) |
| Methylcarbamic acid |
| 1-Naphthol |
| Oxamyl |
| Parathion-ethyl |
| Parathion-methyl |
| Permethrin |
| Phenmedipham |
| Piperonyl butoxide |
| Pirimicarb |
| Propham |
| Propoxur |
| Swep |
| Terbucarb |
| Thiophanate-ethyl |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Ethylphenyl methylcarbamate in laboratory settings?
- Methodological Answer : The compound can be synthesized via carbamate formation, typically by reacting 3-ethylphenol with methyl isocyanate under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) are critical to minimize side reactions. Purification via column chromatography or recrystallization ensures product integrity. Structural confirmation requires NMR and IR spectroscopy .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation, and store in a cool, dry environment away from oxidizing agents. Safety protocols for similar carbamates emphasize secondary containment and regular ventilation checks .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : Look for methyl carbamate protons (δ 3.0–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- IR : Carbamate carbonyl stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) are key signatures.
Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound?
- Methodological Answer : Address discrepancies by:
- Validating assays (e.g., Ames test vs. mammalian cytotoxicity studies).
- Adjusting exposure parameters (dose, duration) to mimic realistic scenarios.
Cross-check data against structurally analogous carbamates (e.g., 3-Tolyl-N-methylcarbamate) to identify trends .
Q. What advanced analytical methods optimize purity assessment?
- Methodological Answer :
- HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities.
- X-ray crystallography : Resolve stereochemical ambiguities if synthetic byproducts form.
Compare results with high-purity standards (e.g., NIST reference materials) .
Q. How does the ethyl substituent influence the compound’s stability and reactivity?
- Methodological Answer : The ethyl group’s electron-donating effect enhances aromatic ring stability but may reduce electrophilic substitution rates. Computational modeling (DFT) can predict reaction pathways, while TGA/DSC experiments assess thermal degradation thresholds .
Q. What strategies improve synthetic yield in multi-step routes?
- Methodological Answer :
- Optimize stepwise intermediates (e.g., protect phenol groups before carbamate formation).
Use catalysts like DMAP to accelerate isocyanate reactions.
Monitor reaction progress via in-situ FTIR to minimize over-reaction .
Q. Are there regulatory constraints for academic use of this compound?
- Methodological Answer : While not explicitly regulated, analogs like fentanyl methyl carbamate (Schedule I) require strict inventory tracking. Consult institutional guidelines and adhere to DEA/FDA frameworks for hazardous carbamates .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
